molecular formula C35H34N2O6 B10846947 Bceab

Bceab

Cat. No.: B10846947
M. Wt: 578.7 g/mol
InChI Key: IGIOAZWNIRIBNB-CPBHLAHYSA-N
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Description

BCEAB, or 4-[1-{[bis-(4-methyl-phenyl)-methy]-carbamoyl}-3-(2-ethoxy-benzyl)-4-oxo-azetidine-2-yloxy]-benzoic acid, is a potent non-peptide chymase inhibitor. Chymase is a chymotrypsin-like serine protease predominantly found in mast cells. This compound has shown high inhibitory activity against human chymase, making it a valuable compound in the study of inflammatory responses and tissue remodeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCEAB involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

BCEAB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce various reduced derivatives .

Mechanism of Action

BCEAB exerts its effects by inhibiting the activity of chymase. Chymase is involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting chymase, this compound reduces the production of angiotensin II, thereby lowering blood pressure and reducing inflammation. The molecular targets of this compound include the active site of chymase, where it binds and prevents the enzyme from catalyzing its reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BCEAB

This compound is unique in its high specificity and potency as a chymase inhibitor. Unlike bacitracin, vancomycin, and daptomycin, which primarily target bacterial cell wall synthesis, this compound specifically inhibits a human enzyme involved in various physiological and pathological processes. This specificity makes this compound a valuable tool in studying and potentially treating conditions related to chymase activity .

Properties

Molecular Formula

C35H34N2O6

Molecular Weight

578.7 g/mol

IUPAC Name

4-[(2S,3S)-1-[bis(4-methylphenyl)methylcarbamoyl]-3-[(2-ethoxyphenyl)methyl]-4-oxoazetidin-2-yl]oxybenzoic acid

InChI

InChI=1S/C35H34N2O6/c1-4-42-30-8-6-5-7-27(30)21-29-32(38)37(33(29)43-28-19-17-26(18-20-28)34(39)40)35(41)36-31(24-13-9-22(2)10-14-24)25-15-11-23(3)12-16-25/h5-20,29,31,33H,4,21H2,1-3H3,(H,36,41)(H,39,40)/t29-,33+/m1/s1

InChI Key

IGIOAZWNIRIBNB-CPBHLAHYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C[C@H]2[C@@H](N(C2=O)C(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OC5=CC=C(C=C5)C(=O)O

Canonical SMILES

CCOC1=CC=CC=C1CC2C(N(C2=O)C(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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